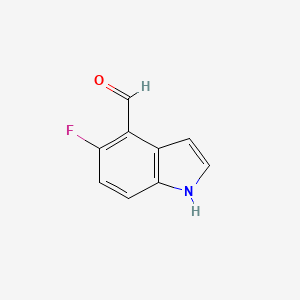
1H-Indole-4-carboxaldehyde, 5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Indole-4-carboxaldehyde, 5-fluoro-” is a synthetic intermediate useful for pharmaceutical synthesis . It is a member of the indole family and is an ideal precursor for the synthesis of active molecules . It is essential and efficient for generating biologically active structures .
Synthesis Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Molecular Structure Analysis
The molecular formula of “1H-Indole-4-carboxaldehyde, 5-fluoro-” is C9H6FNO . Its molecular weight is 163.15 . The InChI code is 1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H .
Chemical Reactions Analysis
Indole derivatives are involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Physical And Chemical Properties Analysis
The compound “1H-Indole-4-carboxaldehyde, 5-fluoro-” has a molecular weight of 163.15 . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Organic Synthesis and Indole Derivatives
Indole and its derivatives, including 1H-Indole-4-carboxaldehyde, 5-fluoro-, are foundational structures in organic chemistry due to their presence in a wide range of bioactive molecules and pharmaceuticals. The synthesis of indoles has been a topic of extensive research, with methodologies evolving to accommodate the diverse reactivity and functionalization of these compounds. Indole synthesis techniques, such as the Fischer, Reissert, and Bartoli indole syntheses, are critical for creating complex molecules with potential therapeutic applications (Taber & Tirunahari, 2011).
Material Science and Functional Materials
In material science, the incorporation of fluorine atoms into organic compounds, including indole derivatives, is a strategy to modify their physical and chemical properties. Fluorinated compounds exhibit unique behaviors in terms of reactivity, stability, and interaction with biological systems, making them valuable in the development of advanced materials and pharmaceuticals. For instance, fluorinated liquid crystals demonstrate exceptional properties that are advantageous for applications in displays and electronic devices (Hird, 2007).
Pharmacology and Medicinal Chemistry
The structural motif of 1H-Indole-4-carboxaldehyde, 5-fluoro-, is integral to many bioactive compounds that exhibit a broad spectrum of pharmacological activities. Indoles and their derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, among others. The modification of the indole core structure, including fluorination, can enhance these activities, improve drug-like properties, and lead to the development of new therapeutic agents. Research into indolylarylsulfones, for example, has highlighted their potential as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, showcasing the critical role of indole derivatives in antiviral drug development (Famiglini & Silvestri, 2018).
Safety And Hazards
The compound has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
5-fluoro-1H-indole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDODFOIALPVOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indole-4-carbaldehyde | |
CAS RN |
1374873-57-0 |
Source


|
| Record name | 5-fluoro-1H-indole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2593487.png)
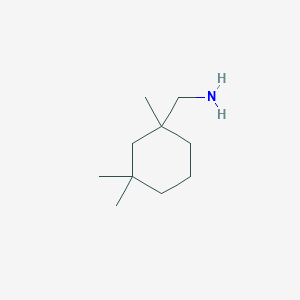
![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)
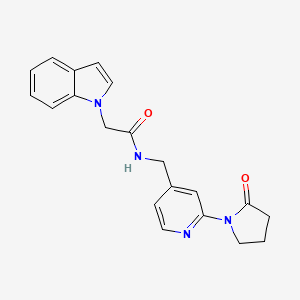
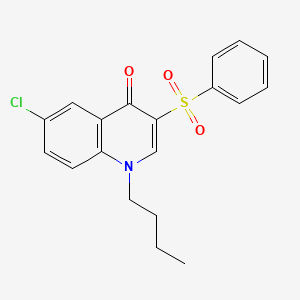
![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)
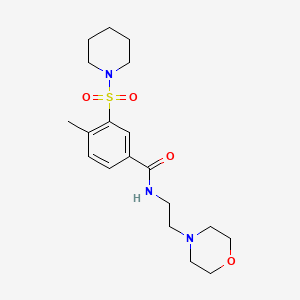
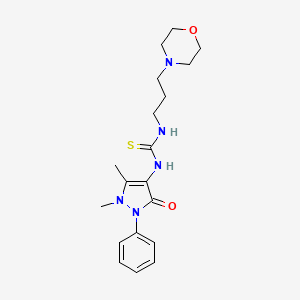
![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)
![5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide](/img/structure/B2593503.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)
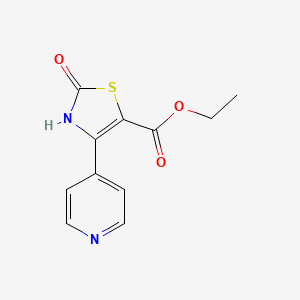
![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)